molecular formula C6H10BrNSSi B3253200 4-Bromo-5-trimethylsilanylthiazole CAS No. 2221812-37-7

4-Bromo-5-trimethylsilanylthiazole

Cat. No. B3253200
CAS RN: 2221812-37-7
M. Wt: 236.21 g/mol
InChI Key: LTEVTTCHBBZNHH-UHFFFAOYSA-N
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Description

“4-Bromo-5-trimethylsilanylthiazole” is a chemical compound with the empirical formula C6H10BrNSSi . It has a molecular weight of 236.21 g/mol.


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-trimethylsilanylthiazole” is represented by the InChI code: 1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3 .


Physical And Chemical Properties Analysis

“4-Bromo-5-trimethylsilanylthiazole” has a molecular weight of 236.21 g/mol . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

4-Bromo-5-trimethylsilanylthiazole can be used in the synthesis of novel derivatives of indole phytoalexins . These derivatives are synthesized using a straightforward approach and are screened in vitro for antiproliferative/cytotoxic activity against human cancer cell lines .

Antiproliferative/Cytotoxic Activity

The novel compounds synthesized from 4-Bromo-5-trimethylsilanylthiazole exhibit antiproliferative/cytotoxic activity against seven human cancer cell lines . This suggests potential applications in cancer research and treatment.

Biological Evaluation

The biological evaluation of these novel compounds shows that some analogues have better or comparable activity to cisplatin, a chemotherapy drug . This indicates the potential of 4-Bromo-5-trimethylsilanylthiazole in the development of new chemotherapy drugs.

Material Science

4-Bromo-5-trimethylsilanylthiazole can be used in various areas of research including material science . It can be used in the synthesis of materials with unique properties.

Chemical Synthesis

This compound is also used in chemical synthesis . It can be used to synthesize other complex compounds, contributing to the diversity of small molecule libraries, which is crucial for the discovery of new drug candidates .

Chromatography

4-Bromo-5-trimethylsilanylthiazole can be used in chromatography, a laboratory technique for the separation of mixtures . It can be used as a stationary phase or as a component of the mobile phase.

Analytical Research

In analytical research, 4-Bromo-5-trimethylsilanylthiazole can be used as a reagent or a standard . It can help in the identification and quantification of other substances.

Synthesis of Pyrazolinone Derivatives

4-Bromo-5-trimethylsilanylthiazole can be used in the synthesis of pyrazolinone derivatives . These derivatives exhibit a photoreversible color change in the powder crystal state, suggesting potential applications in the field of photochromic materials .

Mechanism of Action

The mechanism of action of “4-Bromo-5-trimethylsilanylthiazole” is not explicitly mentioned in the available literature. Thiazole derivatives have a wide range of biological activities , but the specific mechanism of action for “4-Bromo-5-trimethylsilanylthiazole” would need further investigation.

Safety and Hazards

The safety information for “4-Bromo-5-trimethylsilanylthiazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-bromo-1,3-thiazol-5-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNSSi/c1-10(2,3)6-5(7)8-4-9-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEVTTCHBBZNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288207
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-trimethylsilanylthiazole

CAS RN

2221812-37-7
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221812-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazole, 4-bromo-5-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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